Boc-Asp(OtBu)-OSu

Catalog No.
S1768830
CAS No.
50715-50-9
M.F
C17H26N2O8
M. Wt
386.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OtBu)-OSu

CAS Number

50715-50-9

Product Name

Boc-Asp(OtBu)-OSu

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C17H26N2O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1

InChI Key

PIITZDSTZQZNQH-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Asp(OtBu)-OSu;50715-50-9;Boc-Asp(OtBu)-O-(NHS);Boc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;Boc-L-asparticacid4-(tert-butyl)1-(hydroxysuccinimide)ester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,4-(1,1-dimethylethyl)1-(2,5-dioxo-1-pyrrolidinyl)ester;BOC-ASP-OSU;15072_ALDRICH;B1517_SIGMA;SCHEMBL7888161;15072_FLUKA;MolPort-003-926-628;C17H26N2O8;ZINC2597022;AKOS025289383;VA50053;AK170104;KB-48325;FT-0639937;X5779;A00242;Boc-L-asparticacida-N-hydroxysuccinimideester;K-9373

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Chain Elongation:

  • Boc-Asp(OtBu)-OSu acts as a building block for incorporating L-aspartic acid into peptide chains. The tert-butyl (OtBu) group protects the side chain carboxylic acid of aspartic acid, while the Boc group safeguards the alpha-amino group.
  • The succinimidyl ester (OSu) moiety facilitates amide bond formation with the free amino group of another amino acid or peptide fragment. This reaction is crucial for extending the peptide chain in a controlled manner.

Site-Specific Labeling of Biomolecules:

  • Boc-Asp(OtBu)-OSu can be used to attach L-aspartic acid residues to biomolecules containing primary amines. The OSu group reacts selectively with these amines, forming stable amide bonds.
  • This technique is useful for introducing fluorescent probes, affinity tags, or other functional groups onto proteins, antibodies, and other biomolecules.

Preparation of Aspartic Acid Derivatives:

  • Boc-Asp(OtBu)-OSu can be a starting material for the synthesis of more complex aspartic acid derivatives. Researchers can manipulate the OtBu and Boc protecting groups to selectively modify the molecule's functionalities.
  • This allows for the creation of aspartic acid-containing probes, drugs, or other bioactive molecules with desired properties.

Boc-Asp(OtBu)-OSu, also known as N-Boc-L-aspartic acid 4-tert-butyl 1-(N-succinimidyl) ester, is a synthetic building block commonly used in peptide synthesis []. It is a derivative of the L-aspartic acid amino acid with protecting groups on its amine (Boc) and carboxylic acid (OtBu) functionalities, and an activated ester (OSu) group on the C-terminus []. This combination allows for the controlled formation of peptide bonds during peptide chain elongation.


Molecular Structure Analysis

Boc-Asp(OtBu)-OSu has a complex molecular structure containing several key features:

  • Boc protecting group (Boc): The tert-butyloxycarbonyl (Boc) group is attached to the amine nitrogen of the aspartic acid residue. This bulky group prevents unwanted reactions at the amine group during peptide synthesis.
  • Aspartic acid core: The core of the molecule is the L-aspartic acid amino acid, containing an amine group, a carboxylic acid group, and a side chain with a carboxylic acid group.
  • OtBu protecting group (OtBu): The tert-butyl (OtBu) group is attached to the side chain carboxylic acid of aspartic acid. This group serves as a temporary protection to prevent unwanted reactions at this site during peptide synthesis.
  • N-hydroxysuccinimide (NHS) ester (OSu): The OSu group, derived from N-hydroxysuccinimide, is attached to the C-terminal carboxylic acid of aspartic acid. This activated ester group is highly reactive and facilitates the formation of amide bonds with the amine group of another amino acid or peptide chain.

Chemical Reactions Analysis

  • Peptide bond formation: Boc-Asp(OtBu)-OSu reacts with the free amine group of another amino acid or peptide chain. The NHS ester group of Boc-Asp(OtBu)-OSu undergoes nucleophilic attack by the amine group, forming an amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction links the aspartic acid residue to the growing peptide chain.

Balanced chemical equation for peptide bond formation (general):

Boc-Asp(OtBu)-OSu  + H2N-R  →  Boc-Asp(OtBu)-NH-R  + NHS                   (Peptide)               (Peptide)

Physical And Chemical Properties Analysis

  • Solid state: As a building block for peptide synthesis, Boc-Asp(OtBu)-OSu is likely a solid at room temperature.
  • Solubility: It is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide, due to the presence of non-polar protecting groups.
  • Stability: The Boc and OtBu protecting groups offer stability under acidic and basic conditions commonly used in peptide synthesis protocols. However, the NHS ester group is susceptible to hydrolysis under aqueous conditions, requiring proper handling and storage.

Boc-Asp(OtBu)-OSu does not possess its own biological activity. Its mechanism of action lies in its ability to participate in peptide bond formation during chemical synthesis. The activated NHS ester group acts as an electrophile, readily reacting with the nucleophilic amine group of another amino acid or peptide chain. This reaction creates a new amide bond, extending the peptide chain by one amino acid residue.

Boc-Asp(OtBu)-OSu can pose some safety concerns:

  • Irritant: It may cause skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation may irritate the respiratory system [].
  • Harmful if swallowed: Ingestion can be harmful [].

XLogP3

0.8

Dates

Modify: 2023-08-15

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